DAz-1

Descripción general

Descripción

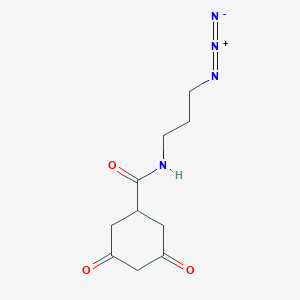

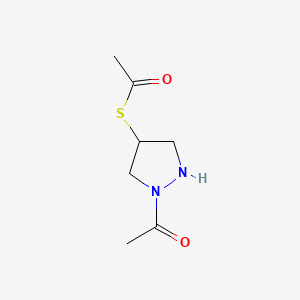

DAz-1, también conocido como una sonda química específica del ácido sulfénico, es un compuesto que se utiliza principalmente en la detección y el estudio de las modificaciones del ácido sulfénico en las proteínas. Los ácidos sulfénicos son intermediarios importantes en la regulación redox de la función de las proteínas y están involucrados en varios procesos biológicos. This compound es permeable a las células y puede detectar directamente las proteínas modificadas por el ácido sulfénico en células vivas .

Aplicaciones Científicas De Investigación

DAz-1 tiene varias aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como una sonda para estudiar la biología redox y el papel de los ácidos sulfénicos en la función de las proteínas.

Biología: Ayuda a comprender la respuesta al estrés oxidativo y la regulación redox en las células.

Medicina: Aplicaciones potenciales en el estudio de enfermedades relacionadas con el estrés oxidativo, como el cáncer y los trastornos neurodegenerativos.

Industria: Se utiliza en el desarrollo de herramientas de diagnóstico y agentes terapéuticos dirigidos a vías reguladas por redox

Safety and Hazards

Direcciones Futuras

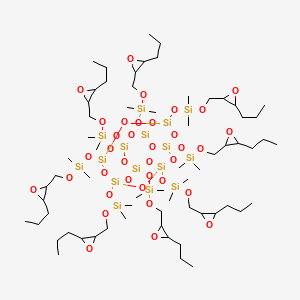

The future directions of “N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide” could involve its use in the modification of nanostructured celluloses under aqueous conditions . The growing interest in silica hybrid materials to modify the physical and chemical properties of the silica network has led to an increasing interest in organoalkoxysilanes . The compound could also find applications in the synthesis of diverse biotinylated conjugates via Click Chemistry .

Mecanismo De Acción

DAz-1 ejerce sus efectos reaccionando específicamente con los ácidos sulfénicos formados en los residuos de cisteína de las proteínas. La reacción forma un aducto estable, lo que permite la detección y el estudio de estas modificaciones. Los objetivos moleculares de this compound son proteínas con residuos de cisteína reactivos que experimentan oxidación para formar ácidos sulfénicos. Esta interacción es crucial para comprender la regulación redox de la función de las proteínas y el papel del estrés oxidativo en varios procesos biológicos .

Análisis Bioquímico

Biochemical Properties

N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide interacts with various enzymes, proteins, and other biomolecules. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction allows the incorporation of biotin and biotin derivatives into biomolecules that contain alkyne groups through azide-alkyne cycloaddition .

Cellular Effects

It is known that the binding of biotin to avidin or streptavidin can be employed in downstream affinity applications, such as the isolation of biotinylated molecules or their interaction with streptavidin conjugates .

Molecular Mechanism

N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide exerts its effects at the molecular level through its binding interactions with biomolecules. It can undergo a copper-catalyzed click reaction with terminal alkynes, enabling the incorporation of biotin and biotin derivatives into biomolecules that contain alkyne groups through azide-alkyne cycloaddition .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and does not degrade easily .

Transport and Distribution

It is known that this compound can be incorporated into biomolecules that contain alkyne groups through azide-alkyne cycloaddition .

Subcellular Localization

It is known that this compound can be incorporated into biomolecules that contain alkyne groups through azide-alkyne cycloaddition .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de DAz-1 implica varios pasos que comienzan con el ácido 3,5-dihidroxibenzoico disponible comercialmente. El proceso incluye la reducción del ácido 3,5-dihidroxibenzoico a ácido 3,5-dicetohexahidrobenzoico, seguido de la protección para producir un compuesto intermedio. Este intermedio se acopla luego con 3-aminopropilazida para formar otro intermedio, que posteriormente se desprotege con ácido clorhídrico para producir this compound .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis generalmente implica técnicas estándar de síntesis orgánica como la cromatografía flash en gel de sílice, la cromatografía en capa fina y la cromatografía líquida de alta resolución (HPLC) para la purificación .

Análisis De Reacciones Químicas

Tipos de reacciones

DAz-1 principalmente experimenta reacciones relacionadas con su función como sonda de ácido sulfénico. Estas incluyen:

Oxidación: this compound reacciona con los ácidos sulfénicos formados por la oxidación de los residuos de cisteína en las proteínas.

Reactivos y condiciones comunes

Oxidación: El peróxido de hidrógeno (H₂O₂) se utiliza comúnmente para oxidar los residuos de cisteína a ácidos sulfénicos.

Productos principales formados

Los productos principales formados a partir de las reacciones que involucran this compound son proteínas modificadas por ácido sulfénico, que se pueden analizar más a fondo utilizando varias técnicas bioquímicas .

Comparación Con Compuestos Similares

Los compuestos similares a DAz-1 incluyen otras sondas de ácido sulfénico y tintes sensibles al redox. Algunos de estos compuestos son:

Dimedone: Otra sonda específica del ácido sulfénico que reacciona con los ácidos sulfénicos para formar aductos estables.

NBD-Cl (4-cloro-7-nitrobenzofurazano): Una sonda fluorescente utilizada para detectar modificaciones de tiol en proteínas.

Dimedone biotinilado: Un derivado de la dimedone que permite la biotinilación y la posterior detección de proteínas modificadas por el ácido sulfénico

This compound es único en su permeabilidad celular y su capacidad para detectar directamente las proteínas modificadas por el ácido sulfénico en células vivas, lo que lo convierte en una herramienta valiosa para estudiar la biología redox en tiempo real .

Propiedades

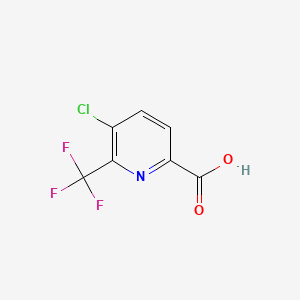

IUPAC Name |

N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c11-14-13-3-1-2-12-10(17)7-4-8(15)6-9(16)5-7/h7H,1-6H2,(H,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZUOTZOCOMDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C(=O)NCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of DAZ-1 in C. elegans?

A1: this compound is the single homologue of the human Deleted in Azoospermia (DAZ) gene in C. elegans. Unlike its mammalian counterparts, which are crucial for spermatogenesis, this compound is essential for oogenesis in C. elegans. Specifically, it is required for the pachytene stage of meiosis I in female germline development. [, ] Loss of this compound function leads to sterility in hermaphrodites due to the arrest of oocyte development. [] Interestingly, this compound is dispensable for male meiosis, as males lacking this compound produce fertile sperm. []

Q2: How does this compound regulate the sperm/oocyte switch?

A2: this compound plays a crucial role in the sperm/oocyte switch, a critical process in the hermaphrodite germline of C. elegans. Studies show that this compound likely acts upstream of the FBF (fem-3 binding factor) pathway, which governs this switch. [] this compound can directly bind to the mRNAs encoding FBF proteins, suggesting a translational regulation mechanism. [] Loss of This compound function leads to reduced FBF protein levels, ultimately hindering the switch from spermatogenesis to oogenesis. []

Q3: What is the connection between this compound, FBF, and GLD-3?

A3: The interplay between this compound, FBF, and GLD-3 (a translational repressor) is vital for the sperm/oocyte switch. this compound positively regulates FBF protein levels, which promote oogenesis. [] Conversely, GLD-3 antagonizes FBF activity, favoring spermatogenesis. [] Interestingly, mutations in gld-3 can partially rescue the oogenesis defect observed in This compound mutants, supporting the antagonistic relationship between these factors. []

Q4: Where and when is this compound expressed in C. elegans?

A4: This compound transcription is restricted to the germline and initiates before meiosis begins. [] Its expression is most prominent in cells undergoing oogenesis, aligning with its crucial role in female meiosis. [] Furthermore, research suggests that this compound might also be involved in proper nuclear organization and cytoplasmic core formation during oogenesis. []

Q5: Does this compound interact with other proteins in C. elegans?

A5: Beyond its interaction with FBF mRNAs, this compound has been shown to interact with CPB-3, a protein involved in various germline development steps in C. elegans. [] While the exact mechanism of this interaction remains unclear, it suggests that this compound may participate in a broader regulatory network governing germ cell fate and development.

Q6: Are there chemical probes available to study sulfenic acid modifications in living cells, and how do they work?

A6: Yes, chemical probes like this compound (N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide) and its more potent analog DAz-2 have been developed for detecting sulfenic acid-modified proteins in living cells. [, ] These probes are cell-permeable and selectively react with sulfenic acids. They contain an azide handle for selective detection and enrichment of modified proteins using phosphine reagents via Staudinger ligation. [, ]

Q7: What is the significance of studying sulfenic acid modifications?

A7: Oxidation of cysteine residues in proteins to sulfenic acid is a crucial post-translational modification involved in regulating protein function and cellular signaling. [] Dysregulation of this process has been linked to various disease states. [] Therefore, tools like DAz probes help researchers understand the role of sulfenic acid modifications in cellular processes and potentially identify new therapeutic targets. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B592715.png)

![(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one](/img/structure/B592721.png)